Avicequinone C

Catalog No.
S644765
CAS No.
M.F
C15H12O4
M. Wt
256.25 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avicequinone C

Product Name

Avicequinone C

IUPAC Name

2-(2-hydroxypropan-2-yl)benzo[f][1]benzofuran-4,9-dione

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

InChI

InChI=1S/C15H12O4/c1-15(2,18)11-7-10-12(16)8-5-3-4-6-9(8)13(17)14(10)19-11/h3-7,18H,1-2H3

InChI Key

QZQGLRFURVFIFL-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O)O

Synonyms

avicequinone C

Canonical SMILES

CC(C)(C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O)O

Description

Avicequinone C is a natural product found in Avicennia marina, Avicennia, and other organisms with data available.

Avicequinone C is a naturally occurring compound classified as a furanonaphthoquinone, primarily isolated from the mangrove species Avicennia marina. This compound is notable for its unique chemical structure, which contributes to its biological activities, particularly its role in inhibiting the enzyme 5α-reductase, implicated in androgenic alopecia and other conditions related to hormone regulation. Avicequinone C has garnered attention for its potential therapeutic applications, especially in hair loss treatments.

Characteristic of quinones. Its structure allows it to participate in redox reactions, where it can act as an electron acceptor. The compound's ability to inhibit 5α-reductase is a key reaction that has been extensively studied. In vitro assays have demonstrated that Avicequinone C can significantly reduce the production of dihydrotestosterone (DHT), a potent androgen associated with hair loss, by inhibiting the enzyme responsible for its synthesis .

The biological activity of Avicequinone C is primarily linked to its anti-androgenic properties. Research indicates that it effectively inhibits 5α-reductase type 1, leading to a reduction in DHT levels by approximately 52% in cell-based assays . This inhibition is crucial for potential applications in treating conditions like androgenetic alopecia. Additionally, studies have shown that Avicequinone C promotes hair growth by enhancing the proliferation of dermal papilla cells, which play a vital role in hair follicle development .

The synthesis of Avicequinone C has been explored through various methods, primarily focusing on extraction from Avicennia marina. Techniques such as solvent extraction and chromatographic methods are commonly employed to isolate this compound from plant material. Recent studies have also investigated synthetic pathways to produce Avicequinone C and its derivatives, aiming to enhance yield and facilitate further biological evaluations .

Avicequinone C holds significant promise in several applications:

  • Hair Loss Treatment: Due to its inhibitory effects on 5α-reductase and promotion of hair growth, it is being explored as a potential active ingredient in hair care products aimed at combating hair loss.
  • Pharmaceutical Development: Its unique biological activity makes it a candidate for developing new therapies targeting androgen-related disorders.
  • Cosmetic Industry: The compound's properties could be leveraged in formulations designed for scalp health and revitalization.

Studies on Avicequinone C have focused on its interactions with biological systems, particularly concerning its inhibition of 5α-reductase. Interaction studies using cell-based models have provided insights into how Avicequinone C modulates hormonal pathways involved in hair growth and loss. These studies suggest that the compound may interact synergistically with other natural extracts or compounds to enhance therapeutic efficacy against hair loss .

Avicequinone C shares structural and functional similarities with other naphthoquinones and related compounds. Here are some notable comparisons:

Compound NameStructure TypeBiological ActivityUnique Features
Avicequinone ANaphthoquinoneAntioxidant propertiesFound in Avicennia alba, different side chains
Avicequinone BNaphthoquinoneAntimicrobial activitySimilar structure but distinct biological effects
JugloneNaphthoquinoneAntitumor and antifungal propertiesFound in walnuts, broader range of activities
PlumbaginNaphthoquinoneAnticancer propertiesExhibits significant cytotoxicity

Avicequinone C is unique among these compounds due to its specific inhibitory action on 5α-reductase type 1 and its application potential in treating androgen-related conditions like hair loss. Its distinct structural modifications contribute to its unique biological profile compared to other naphthoquinones.

XLogP3

2

Dates

Modify: 2024-02-18

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